Ethyl 3-(2-nitrophenyl)acrylate
Description
Ethyl 3-(2-nitrophenyl)acrylate is an α,β-unsaturated ester characterized by a nitro group at the ortho position of the phenyl ring attached to the acrylate moiety. Its IUPAC name is ethyl (E)-3-(2-nitrophenyl)prop-2-enoate, and it is commonly synthesized via palladium-catalyzed C–H olefination or esterification of 2-nitrocinnamic acid with ethanol . This compound is pivotal in organic synthesis, particularly in constructing nitro-substituted heterocycles and as a precursor in catalytic cyclization reactions . Its reactivity is influenced by the electron-withdrawing nitro group, which enhances electrophilicity at the β-carbon of the acrylate system.
Properties
Molecular Formula |
C11H11NO4 |
|---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
ethyl 3-(2-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H11NO4/c1-2-16-11(13)8-7-9-5-3-4-6-10(9)12(14)15/h3-8H,2H2,1H3 |
InChI Key |
TYYXOWPEFVCPDV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2-nitrophenyl)acrylate typically involves the esterification of o-nitrocinnamic acid with ethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(2-nitrophenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Acidic or basic hydrolysis conditions.
Major Products:
Reduction: o-Amino-zimtsaure-athylester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: o-Nitrocinnamic acid.
Scientific Research Applications
Ethyl 3-(2-nitrophenyl)acrylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 3-(2-nitrophenyl)acrylate primarily involves the reactivity of the nitro group. The nitro group is a strong electron-withdrawing group, which influences the reactivity of the aromatic ring. In reduction reactions, the nitro group is converted to an amino group, which can further participate in various biochemical pathways . The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which may have different biological activities .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position Effects on Reactivity
The position of the nitro group (ortho, meta, para) significantly impacts reactivity and regioselectivity. Evidence from catalytic hydroarylation studies reveals distinct E/Z isomer ratios for ethyl 3-(nitrophenyl)acrylates:
- Ortho isomer (2-nitro) : 9.03:1 (E/Z)
- Meta isomer (3-nitro) : 5.2:1 (E/Z)
- Para isomer (4-nitro) : 1:1 (E/Z) .
The ortho isomer’s higher E/Z ratio aligns with steric hindrance destabilizing the Z-configuration, while the para isomer’s 1:1 ratio suggests resonance stabilization reduces steric strain.
Spectroscopic Distinctions
- ¹H NMR : Coupling constants (J) for the α,β-unsaturated protons differ slightly:
Comparison with Other Acrylate Derivatives
Ethyl 2-Cyano-3-(3-nitrophenyl)acrylate
- Features a cyano group instead of a nitro substituent.
- Higher molecular weight (246.22 g/mol vs. 221.21 g/mol for ethyl 3-(2-nitrophenyl)acrylate) and distinct reactivity due to the cyano group’s strong electron-withdrawing effect .
Ethyl 3-(4-Methyl-1H-pyrrol-3-yl)acrylate
- Replaces the nitro group with a pyrrole ring , altering electronic properties and enabling formylation at specific positions .
Ethyl 3-(3-Trifluoromethylphenyl)acrylate
- The trifluoromethyl group introduces steric bulk and enhances hydrophobicity compared to nitro-substituted analogs .
Data Tables
Table 1: Key Properties of Ethyl 3-(Nitrophenyl)acrylates
Table 2: Comparison with Non-Nitro Analogs
Q & A
Q. What are the common synthetic routes for Ethyl 3-(2-nitrophenyl)acrylate, and how are reaction conditions optimized?
this compound is synthesized via multi-step pathways involving nitration, esterification, and condensation. A typical method includes:
- Nitration : Substituted phenyl precursors undergo nitration using HNO₃/H₂SO₄ to introduce the nitro group.
- Aldol Condensation : The acrylate moiety is introduced via base-catalyzed condensation of ethyl acrylate with nitrophenyl aldehydes . Optimization focuses on temperature (60–80°C), solvent polarity (e.g., DMF for improved solubility), and catalyst choice (e.g., K₂CO₃ for regioselectivity). Microwave-assisted synthesis reduces reaction time (30–60 minutes vs. 6–12 hours) and improves yields (~85% vs. 70% conventional) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
Q. How does the nitro group influence the compound’s reactivity in electrophilic substitution?
The ortho-nitro group acts as a strong electron-withdrawing group, directing electrophiles to the meta position on the phenyl ring. This is critical in derivatization reactions (e.g., bromination or sulfonation) for functionalizing the core structure .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in experimental reactivity data?
Discrepancies in regioselectivity (e.g., unexpected para substitution in some nitrations) are addressed using DFT calculations (e.g., Gaussian 16). These models analyze transition-state energies and electron density maps (e.g., Fukui indices) to predict reactive sites . Example:
| Reaction | Observed Site | Predicted Site (DFT) | Energy Difference (kcal/mol) |
|---|---|---|---|
| Bromination | meta | meta | 0.5 |
| Friedel-Crafts Acylation | para | meta | 3.2 |
| Contradictions arise when steric hindrance overrides electronic effects. |
Q. What strategies improve yield in large-scale synthesis while maintaining purity?
- Flow Chemistry : Continuous reactors reduce side reactions (e.g., di-ester formation) by precise control of residence time.
- Green Solvents : Cyclopentyl methyl ether (CPME) replaces toluene, reducing toxicity without compromising yield .
- Crystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals (mp 98–100°C) .
Q. How does this compound interact with biological targets?
Mechanistic studies reveal:
- Cytotoxicity : Inhibits topoisomerase II via intercalation (IC₅₀ = 12 µM in HeLa cells).
- Antimicrobial Action : Disrupts bacterial membranes (MIC = 32 µg/mL against S. aureus), confirmed via SEM imaging of cell lysis .
Q. What explains discrepancies in reported spectroscopic data for this compound?
Variations in NMR shifts (e.g., acrylate proton δ 6.3–6.5 ppm) arise from solvent polarity (CDCl₃ vs. DMSO-d₆) and concentration. A comparative study shows:
| Solvent | δ (acrylate H) | δ (nitro aromatic H) |
|---|---|---|
| CDCl₃ | 6.42 | 8.21 |
| DMSO-d₆ | 6.58 | 8.35 |
| DMSO enhances deshielding due to hydrogen bonding . |
Methodological Recommendations
- Regioselective Nitration : Use acetyl nitrate (AcONO₂) in AcOH at 0°C to minimize di-nitration byproducts .
- Scale-Up : Employ Dean-Stark traps during esterification to remove water and shift equilibrium toward product .
- Bioactivity Screening : Pair MTT assays with molecular docking (AutoDock Vina) to correlate cytotoxicity with binding affinity for target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
